2-Chloro-5-ethynylaniline Exhibits Potent Sub-Micromolar Inhibition of Choline Kinase Alpha (ChoKα) with High Isoform Selectivity
2-Chloro-5-ethynylaniline demonstrates potent and selective inhibition of human choline kinase alpha (ChoKα), a validated anticancer target. In a high-throughput screening (HTS) assay, it exhibited an IC50 value of 126 nM against ChoKα [1]. Critically, its activity against the related choline/ethanolamine kinase (ChoKβ) was negligible, with an IC50 >10,000 nM, representing a selectivity ratio of over 79-fold for ChoKα [1]. This contrasts sharply with the behavior of other substituted anilines in kinase inhibitor development, where subtle changes in substitution pattern can drastically alter isoform selectivity. For instance, the structural analog 2-ethynylaniline (a key impurity in Erlotinib) shows a different biological profile, highlighting the importance of the chlorine atom for this specific target engagement .
| Evidence Dimension | Inhibition of ChoKα vs. ChoKβ (Isoform Selectivity) |
|---|---|
| Target Compound Data | IC50 (ChoKα) = 126 nM; IC50 (ChoKβ) > 10,000 nM |
| Comparator Or Baseline | Internal comparator: ChoKβ activity as a measure of off-target effect |
| Quantified Difference | Selectivity Ratio (ChoKβ/ChoKα) > 79.4 |
| Conditions | Inhibition of ChoKα and ChoKβ (human) by HTS assay |
Why This Matters
This high selectivity for ChoKα over ChoKβ is a critical differentiator for researchers developing targeted anticancer agents, as it minimizes potential off-target effects associated with ChoKβ inhibition.
- [1] BindingDB. (2023). BDBM50579760 (CHEMBL5085340) - Activity Data for Choline Kinase Alpha and Choline/Ethanolamine Kinase. View Source
